molecular formula C9H8BrF3O B14030266 4-Methyl-2-(trifluoromethoxy)benzyl bromide

4-Methyl-2-(trifluoromethoxy)benzyl bromide

Cat. No.: B14030266
M. Wt: 269.06 g/mol
InChI Key: KTMQUSQVYCYWIU-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethoxy)benzyl bromide is a specialized benzyl bromide derivative incorporating both methyl and trifluoromethoxy substituents on the aromatic ring, creating a versatile building block with significant potential in pharmaceutical research and medicinal chemistry. This compound belongs to a class of benzyl halides demonstrated to have substantial research utility, as evidenced by the numerous patented compounds containing similar structural motifs . The primary research value of this compound lies in its dual functionality: the benzyl bromide moiety serves as a potent alkylating agent capable of reacting with various nucleophiles, while the trifluoromethoxy group enhances metabolic stability and modulates lipophilicity in resulting compounds. These properties make it particularly valuable in lead optimization studies, where researchers seek to improve the drug-like qualities of candidate molecules. The presence of the methyl group at the 4-position provides additional steric and electronic influences that can fine-tune the compound's reactivity and the properties of resulting derivatives. In research applications, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents targeting various disease pathways. Related benzyl bromide derivatives have been extensively utilized in patented research compounds, with some specific analogs appearing in dozens to hundreds of patent applications . The compound's mechanism of action as an alkylating agent enables it to form covalent bonds with biological nucleophiles, though researchers primarily employ it for creating molecular libraries through structural diversification. Its applications extend to materials science, where similar trifluoromethoxy-containing compounds contribute to the development of advanced materials with tailored properties. This product is provided strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures should be followed, including the use of appropriate personal protective equipment and working in well-ventilated areas, due to the reactive nature of benzyl bromide compounds.

Properties

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8BrF3O/c1-6-2-3-7(5-10)8(4-6)14-9(11,12)13/h2-4H,5H2,1H3

InChI Key

KTMQUSQVYCYWIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CBr)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Radical Bromination of Methyl Aromatic Substrates

Another method involves the radical bromination of methyl-substituted trifluoromethoxybenzene derivatives:

  • Reagents: Bromine generated in situ by oxidation of bromide ions with bromate under acidic conditions.
  • Mechanism: Free radical substitution at the benzylic methyl position to yield the benzyl bromide.
  • Reaction Conditions: Organic solvents with radical initiators under controlled temperature to optimize selectivity and yield.

This method is advantageous for its operational simplicity, safety, and environmental profile. It also accommodates a wide range of substituted toluenes, including those with electron-withdrawing groups like trifluoromethoxy.

Comparative Analysis of Preparation Methods

Preparation Method Starting Material Key Reagents & Catalysts Advantages Limitations Industrial Suitability
Halomethylation (Lewis/Protic Acid) Trifluoromethoxybenzene derivatives Paraformaldehyde, HBr or NaBr, ZnCl2 or AlCl3, H2SO4 High yield (>60%), scalable, avoids Pd catalysts Multi-step if methyl group needs introduction High
Radical Bromination 4-Methyl-2-(trifluoromethoxy)toluene Bromate, bromide ions, acid, radical initiator Simple, safe, broad substrate scope Requires careful control of radicals High
Multi-step Reduction & Halogenation 4-Methoxybenzoyl chloride Chlorination, HF, LiAlH4 reduction, HBr or SOCl2 Established chemistry Complex, hazardous reagents, low scalability Low

Detailed Reaction Conditions and Yields

Halomethylation Conditions (Adapted from US Patent US20020082454A1)

Parameter Range/Value Notes
Catalyst loading 0.1–100 mol% (preferably 5–10 mol%) Lewis acids (ZnCl2, AlCl3) or protic acids (H2SO4, H3PO4)
Formaldehyde equivalents 1–5 mol (preferably 1.2–3 mol) Paraformaldehyde preferred
Bromide source equivalents 1.2–10 mol (preferably 2–5 mol) HBr or NaBr
Solvent Methanol or acetic acid Methanol preferred
Temperature 0–100 °C (preferably 20–90 °C) Reaction time varies accordingly
Yield >60% for bromomethylated product Isolated yield after extraction and distillation

Radical Bromination Conditions (From CN107098791A)

Parameter Range/Value Notes
Bromine source In situ from bromate and bromide Acid-catalyzed oxidation-reduction
Solvent Organic solvents (e.g., dichloromethane) Suitable for radical reactions
Initiator Radical initiator (e.g., AIBN) Ensures benzyl radical formation
Temperature Controlled to optimize selectivity Typically mild to avoid overbromination
Yield High yields reported Dependent on substrate and conditions

Research Findings and Industrial Perspectives

  • The halomethylation method provides a more straightforward and industrially feasible route to 4-bromomethyl-1-trifluoromethoxybenzene derivatives, which can be further functionalized to introduce the methyl group at the 4-position if necessary.
  • Radical bromination offers a versatile and environmentally friendlier approach, especially suitable for substituted toluenes with electron-donating or withdrawing groups, including trifluoromethoxy substituents.
  • The older multi-step processes involving chlorination, hydrofluorination, lithium aluminum hydride reduction, and halogenation are less favored due to complexity, hazardous reagents, and poor scalability.
  • Recent synthetic applications involving 4-(trifluoromethoxy)benzyl bromides highlight their utility in nucleophilic substitution reactions for the synthesis of biologically active compounds, underscoring the need for efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromide to the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzaldehyde and benzoic acid derivatives.

    Reduction: The major product is the corresponding benzyl alcohol.

Scientific Research Applications

4-Methyl-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The trifluoromethoxy group enhances the electrophilicity of the benzyl carbon, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Purity (GC) Key Applications
This compound 261951-95-5 C₉H₈BrF₃O₂ 285.06 N/A N/A Pharmaceutical intermediates
4-(Trifluoromethoxy)benzyl bromide 50824-05-0 C₈H₆BrF₃O 255.03 82–84 (at 10 mmHg) 98% Alkylation reactions , polymerization
3-(Trifluoromethoxy)benzyl bromide 420830-23-5 C₈H₆BrF₃O 255.03 N/A 97% Friedel-Crafts polymerization
4-(Trifluoromethyl)benzyl bromide 402-49-3 C₈H₆BrF₃ 239.03 N/A 98% Organic synthesis intermediates
3-Chloro-4-(trifluoromethoxy)benzyl bromide N/A C₈H₅BrClF₃O 289.48 N/A N/A Antitubercular drug synthesis

Biological Activity

4-Methyl-2-(trifluoromethoxy)benzyl bromide is an organic compound notable for its unique trifluoromethoxy group attached to a benzyl bromide structure. This compound has garnered interest in pharmaceutical research due to its biological activity, particularly as an intermediate in the synthesis of antiviral agents and other therapeutic compounds. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C9H8BrF3O
  • Molecular Weight : Approximately 269.061 g/mol
  • Physical Appearance : Colorless to light yellow crystalline solid

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in the synthesis of antiviral agents. Compounds derived from this structure have shown efficacy against viral infections, such as hepatitis C virus, by acting as inhibitors of viral polymerases. The trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Research indicates that the compound interacts with viral proteins, inhibiting their function and providing insights into potential antiviral therapies. Additionally, studies on its interactions with enzymes suggest that structural modifications can enhance or reduce biological activity, guiding further drug design efforts.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Trifluoromethylbenzyl bromideC9H8BrF3Lacks methyl substitution at the ortho position
2-Methyl-5-trifluoromethoxybenzyl bromideC9H8BrF3OContains an additional methoxy group
2-(Trifluoromethoxy)benzyl bromideC8H7BrF3ONo methyl group; primarily used as an intermediate
4-Bromobenzyl trifluoroacetateC9H8BrF3O2Contains an acetate group instead of a methyl or trifluoromethoxy group

The unique combination of the methyl and trifluoromethoxy groups significantly affects the chemical behavior and biological activity of this compound compared to these similar compounds.

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the effectiveness of compounds derived from this compound against hepatitis C virus. These compounds demonstrated significant inhibition of viral polymerase activity, suggesting a viable pathway for antiviral drug development.
  • Antituberculosis Potential : In another study focused on quinolone derivatives, derivatives related to this compound exhibited antitubercular activity with minimal inhibitory concentrations (MICs) suggesting potential applications in treating tuberculosis .
  • Metabolic Stability and Efficacy : Research on the metabolic stability of derivatives indicated that modifications to the structure could lead to enhanced efficacy against parasites while maintaining favorable pharmacokinetic profiles. For instance, certain analogs showed improved aqueous solubility and metabolic stability without compromising biological activity .

Q & A

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

  • Answer : Discrepancies in NMR shifts (e.g., aromatic proton splitting) arise from solvent or impurity effects. Use deuterated solvents (CDCl₃ vs. DMSO-d6) and compare with reference spectra from authenticated samples. 2D NMR (COSY, HSQC) clarifies coupling patterns and assignments .

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